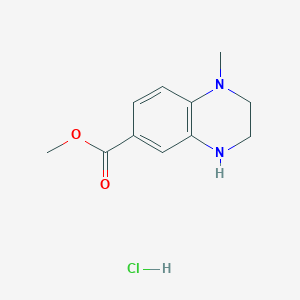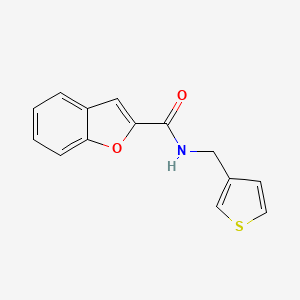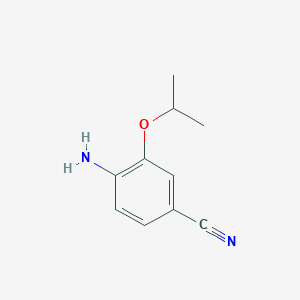
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate (NPTB) is a compound that has been widely used in scientific research due to its ability to act as an electron acceptor in various redox reactions. This compound is also known as NAD+ analog, which is an essential coenzyme in various metabolic pathways in living organisms. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of NPTB are discussed in
Wirkmechanismus
NPTB acts as an electron acceptor in various redox reactions by undergoing a reversible one-electron reduction to form the NPTB radical anion. This process involves the transfer of an electron from the reducing agent to NPTB, resulting in the formation of the NPTB radical anion. The NPTB radical anion can then undergo further reactions, such as protonation or deprotonation, to form various products depending on the reaction conditions.
Biochemical and physiological effects:
NPTB has been shown to have various biochemical and physiological effects, including the inhibition of alcohol dehydrogenase activity and the activation of mitochondrial uncoupling protein 2. NPTB has also been shown to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPTB in lab experiments is its ability to act as a substitute for NAD+ in enzyme assays, which can simplify the experimental procedures and reduce the cost of using NAD+. However, one limitation of using NPTB is its potential to induce oxidative stress in cells, which can affect the accuracy of the experimental results.
Zukünftige Richtungen
There are several future directions for the research on NPTB, including the development of new synthetic methods for NPTB and its derivatives, the investigation of the interactions between NPTB and various biological molecules, and the exploration of the potential applications of NPTB in drug discovery and development. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of NPTB and its derivatives, as well as their potential therapeutic applications.
Synthesemethoden
The synthesis of NPTB involves the reaction of 4-nitrobenzaldehyde and triphenylpyridine in the presence of a strong acid catalyst, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
NPTB has been used in various scientific research applications, including enzyme assays, electrochemical studies, and fluorescence spectroscopy. In enzyme assays, NPTB is used as a substitute for NAD+ to monitor the activity of various enzymes that require NAD+ as a cofactor. In electrochemical studies, NPTB is used as an electron acceptor to investigate the electron transfer processes in redox reactions. In fluorescence spectroscopy, NPTB is used as a fluorescent probe to study the interactions between proteins and ligands.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N2O2.BF4/c32-31(33)27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLOVFZABDXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)



![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)
![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)